2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is an organic compound with a complex structure that includes a piperidine ring, a pyrimidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Introduction of the Phenoxy Group: The phenoxy group is attached via an etherification reaction, where a phenol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May produce alcohols or amines.
Substitution: Can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Ion Channels: The compound may influence ion channels, altering ion flow and cellular activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBPZSMTHANDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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